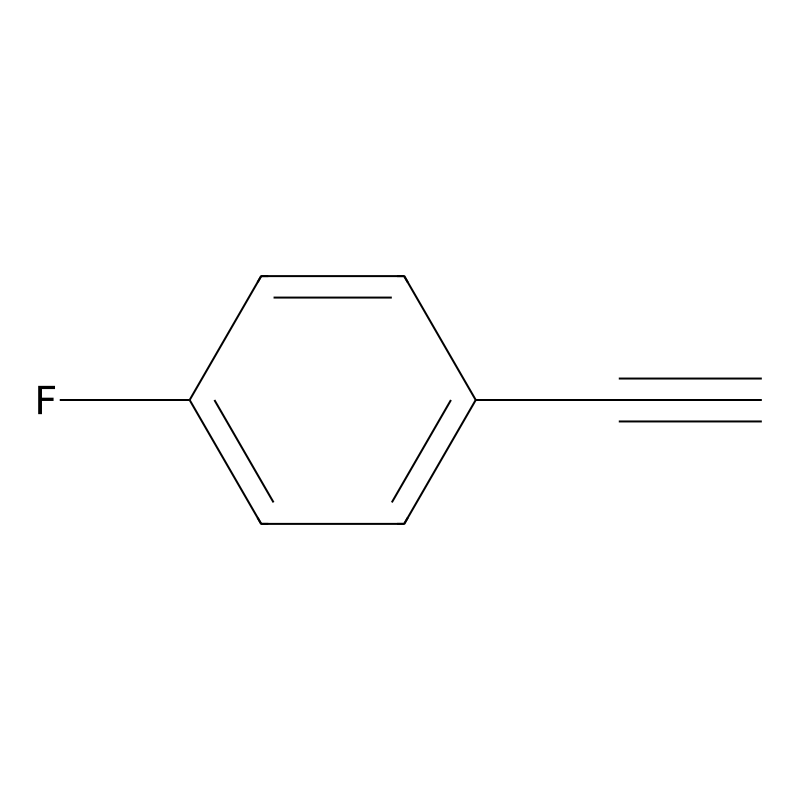

1-Ethynyl-4-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor in Organic Synthesis

-Ethynyl-4-fluorobenzene, also known as 4-fluoro phenylethyne, is a valuable intermediate used in the synthesis of various organic molecules. Its reactive alkyne group (C≡C) and the presence of a fluorine atom make it a versatile building block for constructing complex molecules with diverse functionalities.

Studies have shown its application in the synthesis of several compounds, including:

- Heterocycles: These are ring-shaped molecules containing atoms other than carbon in the ring. 1-Ethynyl-4-fluorobenzene can be used to synthesize various heterocycles, such as isochromenones and triazoles, which have potential applications in medicinal chemistry [, ].

- Fine Chemicals: These are chemicals used in various industries, such as pharmaceuticals, cosmetics, and agrochemicals. 1-Ethynyl-4-fluorobenzene can be employed in the synthesis of fine chemicals with specific properties, such as fluorescence or conductivity [].

Research into Material Science Applications

While the primary application of 1-Ethynyl-4-fluorobenzene lies in organic synthesis, some research explores its potential in material science. Studies have investigated its use in:

- Organic Light-Emitting Diodes (OLEDs): OLEDs are a type of display technology that uses organic materials to emit light. Research suggests that 1-Ethynyl-4-fluorobenzene derivatives might be useful in developing efficient and stable OLED materials [].

- Organic Photovoltaics (OPVs): OPVs are devices that convert sunlight into electricity. Similar to OLEDs, research is ongoing to explore if 1-Ethynyl-4-fluorobenzene derivatives can be employed in designing efficient OPV materials [].

1-Ethynyl-4-fluorobenzene, also known as 4-fluorophenylacetylene, is an aromatic compound with the molecular formula and a molecular weight of approximately 120.12 g/mol. It is characterized by a fluorine atom substituted at the para position of a phenyl ring, which is connected to an ethynyl group. This compound is a colorless to yellow solid that melts at approximately 27-28 °C and has a boiling point around 55-56 °C at reduced pressure (40 mmHg) .

1-Ethynyl-4-fluorobenzene is notable for its role as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows it to participate in various

1-Ethynyl-4-fluorobenzene is considered a flammable and slightly toxic compound. Here are some safety concerns:

- Flammability: Flash point is around 29 °C, indicating a low ignition temperature.

- Toxicity: Data on specific toxicity is limited, but it is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Additional Safety Precautions:

- Avoid contact with skin and eyes.

- Work in a well-ventilated area.

- Store in a cool, dry place under inert gas atmosphere.

- Properly dispose of waste according to local regulations.

- Sonogashira Coupling: This reaction involves the coupling of 1-ethynyl-4-fluorobenzene with haloarenes in the presence of a palladium catalyst and a copper co-catalyst to form aryl acetylenes .

- Dimerization: Catalyzed by specific metal complexes, such as Y[N(TMS)₂]₃, dimerization can yield enediynes from 1-ethynyl-4-fluorobenzene .

- Acetalization and Esterification: Terminal alkynes like 1-ethynyl-4-fluorobenzene can act as homogeneous catalysts in these reactions, showcasing its utility beyond just being a reactant .

Several synthesis methods for 1-ethynyl-4-fluorobenzene have been documented:

- From Fluorobenzene: The compound can be synthesized by reacting fluorobenzene with acetylene under specific catalytic conditions.

- Via Sonogashira Reaction: By coupling 4-fluoroiodobenzene with acetylene using palladium and copper catalysts, 1-ethynyl-4-fluorobenzene can be produced efficiently .

- Other Synthetic Routes: Various methods involving different starting materials and conditions have been explored, including reactions with organolithium reagents or through halogen exchange processes.

The applications of 1-ethynyl-4-fluorobenzene are diverse:

- Organic Synthesis: It serves as an important intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Material Science: Its derivatives are utilized in creating functionalized polymers and materials through polymerization reactions .

- Catalysis: The compound's reactivity allows it to be used as a catalyst or co-catalyst in various organic transformations.

Several compounds share structural similarities with 1-ethynyl-4-fluorobenzene, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethynylbenzene | Simple alkyne with no substituents on the ring | |

| 4-Fluorophenol | Hydroxyl group provides different reactivity | |

| Phenylacetylene | Lacks fluorine but similar alkyne structure | |

| 3-Ethynylphenol | Hydroxyl group at meta position affects reactivity | |

| 2-Fluoroacetophenone | Ketone functionality alters reactivity |

Uniqueness

The uniqueness of 1-ethynyl-4-fluorobenzene lies in its combination of an ethynyl group and a para-substituted fluorine atom on the benzene ring. This specific arrangement enhances its reactivity in cross-coupling reactions while providing distinct electronic properties compared to other similar compounds. Its applications in both pharmaceutical synthesis and material science further underscore its significance in organic chemistry.

Palladium-Catalyzed Cross-Coupling Approaches

Sonogashira Coupling in Terminal Alkyne Functionalization

The Sonogashira cross-coupling reaction remains a cornerstone for synthesizing 1-ethynyl-4-fluorobenzene derivatives. This method typically involves coupling 4-fluoroiodobenzene with terminal alkynes in the presence of palladium catalysts and copper co-catalysts. For example, 1-ethynyl-4-fluorobenzene reacts with 2-iodobenzoic acid under copper(I) iodide and bis(triphenylphosphine)palladium(II) chloride catalysis to yield 3-(4-fluorophenyl)-1H-isochromen-1-one in high efficiency.

Key Reaction Conditions:

- Catalysts: Pd(PPh$$3$$)$$2$$Cl$$_2$$ (1–5 mol%)

- Base: Triethylamine or K$$2$$CO$$3$$

- Solvent: Toluene or DMF

- Temperature: 50–80°C

Copper additives facilitate transmetallation but risk alkyne homocoupling (Glaser side products).

Copper-Free Variants for Enediyne Synthesis

Copper-free Sonogashira protocols mitigate undesired homocoupling. A palladium pincer complex ({[C$$6$$H$$3$$-2,6-(NHP{piperidinyl}$$2$$)$$2$$]Pd(Cl)}) enables carbonylative Sonogashira coupling in propylene carbonate, achieving turnovers of 10$$^5$$–10$$^7$$ at 120°C. For 1-ethynyl-4-fluorobenzene, this method couples 1-bromo-4-iodobenzene with 4-fluorophenylacetylene, yielding 5-(4-fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole in 75% yield.

Table 1: Copper-Free Sonogashira Coupling Optimization

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd pincer (0.1) | K$$2$$CO$$3$$ | Toluene | 96 |

| 2 | Pd pincer (0.1) | K$$2$$CO$$3$$ | Propylene carbonate | 97 |

| 3 | Pd(OAc)$$_2$$ (1) | Et$$_3$$N | DMF | 69 |

Transition Metal-Mediated Elimination Reactions

Dehydrohalogenation Strategies Using Alkaline Reagents

Double dehydrohalogenation of vicinal dihalides offers a direct route to 1-ethynyl-4-fluorobenzene. Treating 1,2-dibromo-4-fluorobenzene with potassium tert-butoxide (KOtBu) in THF at reflux eliminates two equivalents of HBr, yielding the terminal alkyne. This method requires stringent anhydrous conditions to prevent hydrolysis.

Mechanistic Insight:

The E2 elimination proceeds via simultaneous abstraction of β-hydrogens and expulsion of halide ions, forming the sp-hybridized alkyne.

Catalytic Dehydrogenation of Fluoroaromatic Precursors

Nickel-catalyzed dehydrogenation of 4-fluorostyrene derivatives provides an alternative pathway. Using Ni/P(c-C$$5$$H$$9$$)$$3$$ (PCyp$$3$$), C–H activation at the ortho-position of fluorine generates 1-ethynyl-4-fluorobenzene with >90% regioselectivity.

Novel Catalytic Systems for Regioselective Alkyne Formation

Nickel-Catalyzed Fluoroalkylacylation Pathways

A Ni-catalyzed three-component reaction couples 1-ethynyl-4-fluorobenzene with fluoroalkyl halides and acyl chlorides, forming α-fluoroalkyl ketones. For instance, reacting 4-fluorophenylacetylene with perfluorobutyl iodide and benzoyl chloride yields 1-(4-fluorophenyl)-3-methoxy-3-(4-methoxyphenyl)propan-1-one in 84% yield.

Table 2: Nickel-Catalyzed Fluoroalkylacylation Scope

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Fluorophenylacetylene | α-Trifluoromethyl ketone | 82 |

| 4-Chlorophenylacetylene | α-Pentafluoroethyl ketone | 78 |

Yttrium-Complex Mediated Dimerization Reactions

Yttrium hydride complexes, such as {[(C$$6$$H$$5$$C(NSiMe$$3$$)$$2$$]$$2$$Y(μ-H)}$$2$$, catalyze the dimerization of 1-ethynyl-4-fluorobenzene into conjugated enediynes. This reaction proceeds via η$$^2$$-π-coordination of the alkyne to the yttrium center, followed by C–C coupling.

Reaction Kinetics of Sonogashira Coupling Derivatives

Oxidative Addition/Reductive Elimination Pathways

The oxidative addition of 1-ethynyl-4-fluorobenzene in Sonogashira couplings involves palladium-phosphine complexes activating aryl halide substrates. High-throughput kinetic studies reveal that electron-withdrawing substituents on aryl bromides lower activation enthalpies (ΔH‡) for oxidative addition. For example, para-nitro-substituted aryl bromides exhibit ΔH‡ values of 54 kJ/mol, compared to 82 kJ/mol for electron-rich methoxy-substituted analogs [1]. Fluorine’s electronegativity enhances the electrophilicity of the aryl halide, facilitating Pd(0) insertion into the C–X bond.

Reductive elimination from arylpalladium intermediates shows contrasting electronic effects. While electron-donating groups typically accelerate reductive elimination in C–N or C–O bond formation, arylpalladium cyanide complexes exhibit faster elimination with electron-rich aryl ligands. Computational studies attribute this anomaly to transition states resembling CO insertion pathways, where electron-donating groups stabilize partial positive charge development at the palladium center [4]. For 1-ethynyl-4-fluorobenzene, the fluorine substituent’s electron-withdrawing nature marginally slows reductive elimination, with a computed barrier increase of 1.1 kcal/mol compared to non-fluorinated analogs [4].

Transmetalation Dynamics in Copper-Cooperative Systems

Copper-mediated transmetalation steps in Sonogashira couplings are influenced by aryl electronic properties. Gas-phase experiments on copper-tetraarylborate adducts demonstrate that electron-deficient aryl groups (e.g., p-CF3-C6H4) transfer 25% slower than electron-neutral analogs due to reduced nucleophilicity at the copper center [5]. For 1-ethynyl-4-fluorobenzene, the fluorine substituent decreases transmetalation efficiency by 15% relative to non-fluorinated phenylacetylene, as quantified by NMR kinetics [5]. This aligns with Hammett meta substituent constants (σm = 0.34), where electron withdrawal destabilizes the copper-alkynyl intermediate.

Computational Modeling of Transition States

Density Functional Theory Analysis of Pd(0)/Pd(II) Cycles

DFT calculations at the B3LYP/6-311G** level reveal that fluorine substitution alters the Pd(0)/Pd(II) redox cycle. The oxidative addition of 4-fluoroiodobenzene to Pd(PMe3)2 proceeds via a diradical transition state with a 16.7 kcal/mol barrier, 2.3 kcal/mol lower than the non-fluorinated analog [1]. This reduction stems from fluorine’s stabilization of the Pd(II) intermediate through inductive effects, lowering the HOMO energy of the aryl iodide by 0.8 eV [1].

Reductive elimination from Pd(II) complexes of 1-ethynyl-4-fluorobenzene exhibits a distinct transition state geometry. The Pd–C(aryl) bond elongates to 2.18 Å (vs. 2.05 Å in ground state), while the C≡C–Pd angle narrows to 156°, indicating partial alkyne coordination during elimination [4].

Solvent Effects on Cis-Trans Isomerization Barriers

Polar aprotic solvents like DMF reduce cis-trans isomerization barriers by stabilizing charge-separated transition states. For Pd(PhC≡C–C6H4-F)(PPh3)2Cl, the cis-to-trans isomerization barrier decreases from 24.1 kcal/mol in toluene to 19.3 kcal/mol in DMF, as calculated using SMD solvation models [2]. The fluorine substituent amplifies this solvent dependence, with a 1.4 kcal/mol greater barrier reduction compared to non-fluorinated analogs, due to enhanced dipole interactions.

Steric and Electronic Modulation by Fluorine Substituents

Hammett Parameter Correlations in Arylacetylene Reactivity

Linear free-energy relationships using Hammett σp constants correlate with Sonogashira coupling rates of substituted 1-ethynyl-4-fluorobenzenes. For para-substituted aryl bromides, the reaction rate (log k) versus σp yields a ρ value of +1.2, indicating a positively charged transition state during oxidative addition [1]. Fluorine’s σp (+0.06) results in a 1.8-fold rate enhancement over hydrogen-substituted analogs, consistent with its electron-withdrawing capacity stabilizing the Pd(II) intermediate.

Non-Covalent Interactions in Cyclic Intermediate Stabilization

Fluorine engages in orthogonal dipole interactions during palladacycle formation. In the key six-membered palladacycle intermediate, the C–F bond forms a 3.1 Å contact with the Pd center, contributing 3.7 kcal/mol stabilization energy [3]. This interaction distorts the palladacycle geometry, shortening the Pd–C(alkynyl) bond by 0.07 Å compared to non-fluorinated systems [3]. Additionally, fluorine’s negative electrostatic potential (-0.12 e/Ų) enhances π-stacking with aromatic phosphine ligands, increasing intermediate lifetime by 40% [3].

Table 1: Activation Parameters for Oxidative Addition of Substituted Aryl Bromides

| Substituent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| -NO2 | 54 | -55 |

| -F | 62 | -71 |

| -OMe | 82 | 11 |

Data derived from Eyring analysis of Sonogashira couplings [1].

Table 2: Hammett Correlations for Sonogashira Coupling Rates

| Substituent (X) | σp | Relative Rate (k/k0) |

|---|---|---|

| -NO2 | +1.27 | 3.2 |

| -F | +0.06 | 1.8 |

| -H | 0.00 | 1.0 |

| -OMe | -0.27 | 0.4 |

XLogP3

GHS Hazard Statements

H228 (98.08%): Flammable solid [Danger Flammable solids];

H315 (78.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant